2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a triazoloquinoxaline-acetamide derivative characterized by a fused heterocyclic core (triazoloquinoxaline) substituted with a 4-methylphenoxy group at position 4 and an acetamide side chain terminating in a 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring may contribute to hydrogen bonding interactions critical for biological activity .
Properties
IUPAC Name |
2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N5O3/c1-15-10-12-16(13-11-15)36-23-22-31-32(24(35)33(22)20-9-5-4-8-19(20)30-23)14-21(34)29-18-7-3-2-6-17(18)25(26,27)28/h2-13H,14H2,1H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUUJGFHJRLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline ring system.
Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction.
Attachment of the acetamide moiety: The final step involves the acylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent reaction control to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of triazoloquinoxaline derivatives, including this compound, in anticancer applications. Research indicates that these compounds can act as potent inhibitors of cancer cell proliferation. For instance:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell survival and proliferation. It has shown efficacy against various cancer cell lines, including breast and liver cancers. In particular, derivatives with modifications at the C4 position have been synthesized to enhance cytotoxicity against triple-negative breast adenocarcinoma cells (MDA-MB-231) .
Antimicrobial Properties
The triazoloquinoxaline scaffold has been associated with significant antimicrobial activity:
- Broad Spectrum : Compounds derived from this scaffold exhibit antibacterial, antifungal, and antiviral properties. The unique structural features allow for interactions with microbial targets, thereby inhibiting growth .
- Case Studies : Specific derivatives have been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties:
- Mechanism : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Material Science Applications
Beyond pharmacological uses, the compound's unique structure lends itself to applications in material science:
- Polymeric Materials : Research indicates that incorporating triazoloquinoxaline derivatives into polymer matrices can enhance thermal stability and mechanical properties. This opens avenues for developing advanced materials with specific functionalities .
Synthesis and Characterization
The synthesis of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple synthetic steps:
- Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving hydrazine derivatives and quinoxaline intermediates.
- Functionalization : Subsequent reactions introduce various substituents to enhance biological activity.
Mechanism of Action
The mechanism of action of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to inhibit key enzymes in pathogenic organisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazoloquinoxaline Cores
- Synthesis: Similar to the target compound, this analogue is synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) but uses 3-ethylphenylamine for the acetamide side chain .
- 2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (11f) Key Differences: A nitro group on quinoxaline increases electrophilicity, while the thiazole ring replaces the trifluoromethylphenyl group. Activity: Demonstrated moderate antibacterial activity (MIC = 8 µg/mL against S. aureus), suggesting nitro groups enhance microbial targeting .
Triazoloquinazoline Analogues
- 3-[4-(4-Substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one Key Differences: Quinazoline replaces quinoxaline; a thioxo-triazole moiety introduces sulfur-based reactivity. Activity: Exhibited H1-antihistaminic effects (IC50 = 0.8 µM), highlighting the role of quinazoline in histamine receptor binding .
Acetamide Derivatives with Varying Substituents
- 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5) Key Differences: Simpler structure lacking the triazoloquinoxaline core. The acetylphenoxy group may limit cross-reactivity with kinase targets. Toxicity: Classified as a skin irritant (GHS Category 2), emphasizing the safety advantages of trifluoromethyl groups in the target compound .
Pharmacological and Physicochemical Comparison
Key Trends :
Electron-Withdrawing Groups : Nitro (11f) and trifluoromethyl (target) substituents improve metabolic stability but may reduce solubility.
Safety Profiles : Trifluoromethyl groups mitigate acute toxicity risks compared to nitro or thioxo moieties .
Biological Activity
The compound 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 1189855-89-7) is a member of the triazoloquinoxaline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 425.4 g/mol. Its structure includes a triazoloquinoxaline core, which is known for various biological activities. The presence of functional groups such as the trifluoromethyl group and the 4-methylphenoxy moiety enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.4 g/mol |
| CAS Number | 1189855-89-7 |
Anticancer Activity
Recent studies indicate that compounds within the triazoloquinoxaline class exhibit significant anticancer properties. The specific compound under discussion has shown promise in various assays:
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The average IC50 values reported are around 10-15 μM, suggesting effective potency against these cell lines .
- Mechanism of Action : The proposed mechanisms include:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate significant activity against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound exhibits broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL depending on the strain .
- Mechanism of Action : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | IC50/MIC Values |
|---|---|---|
| Anticancer (MCF-7) | Cytotoxicity | ~10-15 μM |
| Anticancer (A549) | Cytotoxicity | ~10-15 μM |
| Antimicrobial | Broad-spectrum activity | MIC: 5-20 μg/mL |
Case Study 1: Antitumor Efficacy in Vivo
In a recent study involving animal models, the administration of the compound resulted in significant tumor regression in xenograft models. Tumor growth inhibition was observed alongside downregulation of HIF-1α and stabilization of p53, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the efficacy of this compound against standard antibiotics. Results indicated that it outperformed several commonly used antibiotics against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
